molecular formula C17H13N3OS2 B5741317 N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide CAS No. 4921-87-3

N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide

Cat. No.: B5741317
CAS No.: 4921-87-3
M. Wt: 339.4 g/mol
InChI Key: YCKXUWGVNXFNGW-UHFFFAOYSA-N
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Description

N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide is a compound with a molecular formula of C17H13N3OS2 It is a member of the thiazole family, which is known for its diverse biological activities

Properties

IUPAC Name

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c21-15(13-9-5-2-6-10-13)19-16(22)20-17-18-14(11-23-17)12-7-3-1-4-8-12/h1-11H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKXUWGVNXFNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964187
Record name N-{[(4-Phenyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4921-87-3
Record name NSC167893
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(4-Phenyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization or column chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms added.

    Substitution: Substituted derivatives with new functional groups replacing the thiocarbamoyl group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide stands out due to its unique combination of a thiazole ring, benzamide group, and thiocarbamoyl linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C16H12N2OSC_{16}H_{12}N_2OS. The compound features a thiazole ring, a benzamide moiety, and a thiocarbamoyl group, which contribute to its biological activity.

Structural Representation

N 4 phenyl 1 3 thiazol 2 yl thiocarbamoyl benzamide\text{N 4 phenyl 1 3 thiazol 2 yl thiocarbamoyl benzamide}

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, studies on benzamide derivatives have shown promising antibacterial activities against various pathogens. For instance, a study demonstrated that certain thiazole derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies showed that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the modulation of various signaling pathways associated with cell survival and apoptosis .

Case Studies

  • Antibacterial Study : A study synthesized several thiazole derivatives, including this compound, and evaluated their antibacterial activities. The results indicated that these compounds had significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : Another investigation focused on the anticancer potential of thiazole derivatives. The study found that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that thiazole derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects .

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